molecular formula C13H20N4O2 B3027994 tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1448850-66-5

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B3027994
CAS No.: 1448850-66-5
M. Wt: 264.32
InChI Key: NRTAESNWROZBDG-JTQLQIEISA-N
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Description

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyrimidinyl group

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with a pyrimidinyl group.

    Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds:

    Similar Compounds: Compounds such as tert-butyl N-[(3S)-1-(pyridin-4-yl)pyrrolidin-3-yl]carbamate or tert-butyl N-[(3S)-1-(pyrimidin-4-yl)piperidin-3-yl]carbamate share structural similarities.

    Uniqueness: The unique combination of the tert-butyl, pyrrolidine, and pyrimidinyl groups in this compound confers distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-pyrimidin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAESNWROZBDG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131095
Record name Carbamic acid, N-[(3S)-1-(4-pyrimidinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448850-66-5
Record name Carbamic acid, N-[(3S)-1-(4-pyrimidinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448850-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(4-pyrimidinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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